molecular formula C10H12FN B1319727 3-(2-Fluorophenyl)pyrrolidine CAS No. 885277-79-2

3-(2-Fluorophenyl)pyrrolidine

Cat. No.: B1319727
CAS No.: 885277-79-2
M. Wt: 165.21 g/mol
InChI Key: LFPKQKJXQFPLOD-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 2-fluorophenyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, and the addition of a fluorophenyl group enhances its chemical properties and potential applications. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural characteristics and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)pyrrolidine typically involves the reaction of 2-fluorobenzaldehyde with pyrrolidine under specific conditions. One common method is the reductive amination of 2-fluorobenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.

Scientific Research Applications

3-(2-Fluorophenyl)pyrrolidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and heterocycles.

    Biological Studies: Researchers use the compound to study its effects on biological systems, including its potential as a ligand for various receptors.

    Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound without the fluorophenyl group.

    2-Fluoropyrrolidine: A similar compound with the fluorine atom directly attached to the pyrrolidine ring.

    3-Phenylpyrrolidine: A compound with a phenyl group instead of a fluorophenyl group.

Uniqueness

3-(2-Fluorophenyl)pyrrolidine is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom significantly influences the compound’s chemical and biological properties, such as its reactivity, binding affinity, and metabolic stability. The combination of the pyrrolidine ring and the fluorophenyl group makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(2-fluorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPKQKJXQFPLOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70600975
Record name 3-(2-Fluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885277-79-2
Record name 3-(2-Fluorophenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885277-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Fluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-fluorophenyl)pyrrolidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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